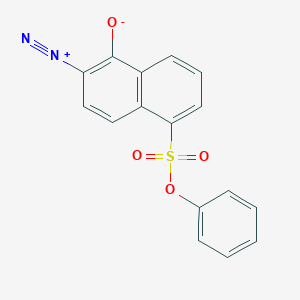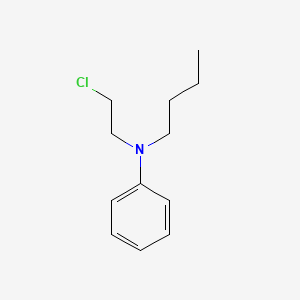
1-Tridecanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tridecanesulfonyl chloride is an organic compound with the molecular formula C13H27ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a long aliphatic chain attached to a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
1-Tridecanesulfonyl chloride can be synthesized through several methods, primarily involving the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) to convert thiols into sulfonyl chlorides through oxidative chlorination . Another method employs N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) for the oxidation of thiols to sulfonyl chlorides . Industrial production often utilizes continuous flow protocols to ensure efficient and controlled synthesis .
Analyse Des Réactions Chimiques
1-Tridecanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols. Common reagents used in these reactions include N-chlorosuccinimide, hydrogen peroxide, and thionyl chloride. The major products formed from these reactions are sulfonamides, sulfonic acids, and thiols.
Applications De Recherche Scientifique
1-Tridecanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Tridecanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in various chemical and biological processes. The molecular targets and pathways involved include the modification of proteins and other biomolecules through sulfonamide bond formation.
Comparaison Avec Des Composés Similaires
1-Tridecanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- 1-Decanesulfonyl chloride
- 1-Dodecanesulfonyl chloride
- 1-Tetradecanesulfonyl chloride These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in the length of their aliphatic chains. The uniqueness of this compound lies in its specific chain length, which can influence its solubility, reactivity, and applications in various fields .
Propriétés
Numéro CAS |
58510-12-6 |
|---|---|
Formule moléculaire |
C13H27ClO2S |
Poids moléculaire |
282.87 g/mol |
Nom IUPAC |
tridecane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H27ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16/h2-13H2,1H3 |
Clé InChI |
WDVSPAVGNNSMEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


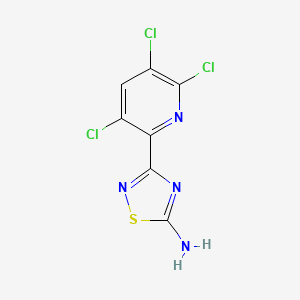
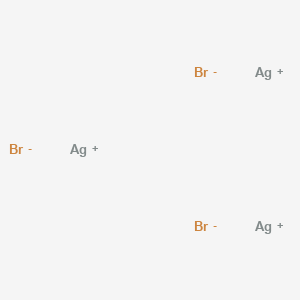
![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)
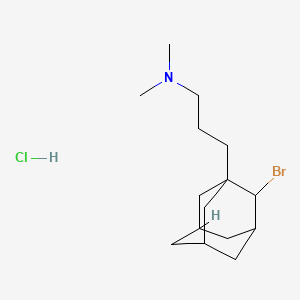

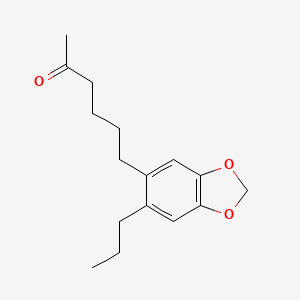

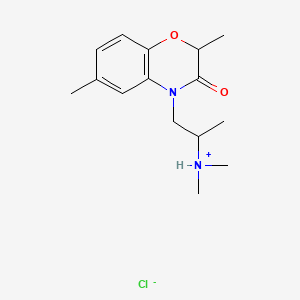



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
